molecular formula C12H17N3O3S B2744425 N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide CAS No. 2034425-48-2

N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide

Cat. No.: B2744425
CAS No.: 2034425-48-2
M. Wt: 283.35
InChI Key: SXXAQINXQCTYOF-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide: is a synthetic organic compound that features a unique combination of azetidine and thiazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a cysteine derivative with a carbonyl compound under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is often formed through cyclization reactions involving appropriate precursors, such as aziridines or β-amino alcohols.

    Coupling Reactions: The final step involves coupling the thiazolidine and azetidine rings with a cyclopentyl group and a carboxamide moiety. This can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new groups into the azetidine ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine ring and are known for their antidiabetic properties.

    Azetidine Derivatives: Compounds with azetidine rings are studied for their potential in medicinal chemistry due to their unique structural properties.

Uniqueness

N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is unique due to the combination of both thiazolidine and azetidine rings in a single molecule. This dual-ring structure provides a versatile platform for chemical modifications and potential biological activity.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds

Properties

IUPAC Name

N-cyclopentyl-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c16-10-7-19-12(18)15(10)9-5-14(6-9)11(17)13-8-3-1-2-4-8/h8-9H,1-7H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXAQINXQCTYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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